2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

説明

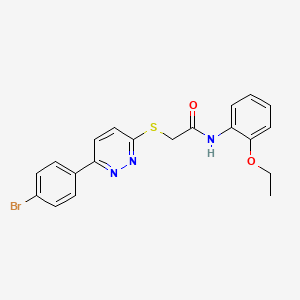

This compound features a pyridazine core substituted at the 3-position with a thioether-linked acetamide group. The acetamide is further functionalized with a 2-ethoxyphenyl moiety, while the pyridazine ring is substituted at the 6-position with a 4-bromophenyl group. The molecular formula is C20H17BrN3O2S (calculated molecular weight: 443.3 g/mol). Key structural attributes include:

- Pyridazine heterocycle: A six-membered ring with two nitrogen atoms at positions 1 and 2.

- Thioether bridge: Enhances metabolic stability compared to oxygen-based ethers.

- 4-Bromophenyl group: A halogenated aromatic substituent known to influence lipophilicity and receptor binding.

- 2-Ethoxyphenyl acetamide: The ethoxy group at the ortho position may sterically and electronically modulate interactions with biological targets.

特性

IUPAC Name |

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O2S/c1-2-26-18-6-4-3-5-17(18)22-19(25)13-27-20-12-11-16(23-24-20)14-7-9-15(21)10-8-14/h3-12H,2,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWIDGKLQPBOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a complex organic compound belonging to the class of pyridazine derivatives. This compound is characterized by its unique structural features, including a thioether linkage and an acetamide moiety, which contribute to its potential biological activity. The presence of the 4-bromophenyl group enhances its reactivity and biological interactions.

The molecular formula for this compound is with a molecular weight of approximately 421.3 g/mol. The compound's structure can be summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆BrN₃OS |

| Molecular Weight | 421.3 g/mol |

| CAS Number | 893983-74-9 |

Research indicates that compounds with similar structures to this compound often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The biological activity is primarily linked to their interactions with various molecular targets such as enzymes and receptors.

- Anticancer Activity : Studies have shown that pyridazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The bromine substituent may enhance binding affinity to specific targets involved in cancer pathways.

- Antimicrobial Properties : The thioether linkage in the compound may contribute to its ability to penetrate bacterial membranes, making it a candidate for further investigation in antimicrobial drug development.

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

- Study on Anticancer Effects : A recent study demonstrated that a related pyridazine derivative exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell survival pathways.

- Antimicrobial Testing : Another study evaluated the antimicrobial properties of several pyridazine derivatives, finding that some compounds showed notable activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as antibiotic agents.

Interaction Studies

Interaction studies using molecular docking simulations have suggested that this compound may bind effectively to several biological targets due to its structural characteristics. These studies typically assess binding affinities and predict the potential efficacy of the compound in therapeutic applications.

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Key Comparative Insights

Substituent Effects on Activity

- 4-Bromophenyl Group : Common in FPR2 agonists (e.g., ) and anticonvulsants (e.g., ). Its electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins.

- Thioether vs. Ether Linkages : Thioethers (as in the target compound) generally exhibit greater metabolic stability than oxygen-based ethers, which may prolong half-life in vivo .

- Ortho-Substitution (2-Ethoxyphenyl) : Unlike para-substituted analogs (e.g., ), the ethoxy group at the ortho position may sterically hinder interactions with certain receptors while improving solubility due to its polar nature.

Pharmacological Profiles

- FPR2 Agonists: Pyridazinone derivatives with para-substituted bromophenyl groups (e.g., ) show potent calcium mobilization (EC50 ~10–100 nM). The target compound’s pyridazine core and thioether bridge may confer similar or distinct receptor activation profiles.

- Anticonvulsant Activity : Pyrimidine-based thioacetamides (e.g., ) demonstrate efficacy in seizure models (ED50 = 28.3 mg/kg). The target compound’s pyridazine core could modulate CNS penetration compared to pyrimidines.

- Antimicrobial Potential: Thiophene acetamides (e.g., ) highlight the role of sulfur-containing linkages in antimycobacterial activity, suggesting the target compound may also exhibit such properties.

Physicochemical Properties

- Lipophilicity (XlogP) : The target compound’s estimated XlogP (~3.0) is higher than the 3-chlorophenyl analog (XlogP = 2.6, ), likely due to the ethoxy group’s hydrophobicity. This may enhance blood-brain barrier penetration for CNS-targeted applications.

- Hydrogen Bonding: The acetamide group (hydrogen bond donor/acceptor) and pyridazine nitrogen atoms facilitate interactions with biological targets, as seen in FPR2 agonists .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide?

The synthesis typically involves multi-step reactions, including cyclization of the pyridazine core, thioether bond formation, and amidation. Key parameters include:

- Temperature : Reflux conditions (70–100°C) for cyclization steps .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitution reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates .

- Yield optimization : Reaction times of 12–24 hours for thioether coupling steps .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

A combination of analytical methods is required:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., bromophenyl, ethoxyphenyl) and thioether linkage .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHBrNOS) .

- Infrared (IR) spectroscopy : Peaks at ~1650 cm (amide C=O) and ~690 cm (C-Br) confirm functional groups .

Q. What are the key structural features influencing this compound’s reactivity?

- Pyridazine core : Electron-deficient nature facilitates nucleophilic aromatic substitution at the 3-position .

- Thioether bridge : Susceptible to oxidation (e.g., with HO) or alkylation, altering biological activity .

- Substituents : The 4-bromophenyl group enhances lipophilicity, while the 2-ethoxyphenyl amide contributes to hydrogen bonding in target interactions .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases, proteases) via the pyridazine-thioacetamide scaffold .

- QSAR analysis : Correlate substituent electronic properties (Hammett σ constants) with experimental IC values for activity optimization .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetic analogs .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay standardization : Normalize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to reduce variability .

- Metabolic stability tests : Use liver microsomes to identify if rapid degradation (e.g., CYP450-mediated) explains inconsistent in vitro vs. in vivo results .

- Dose-response curves : Re-evaluate activity at multiple concentrations (1 nM–100 µM) to distinguish true efficacy from assay noise .

Q. How does modifying the ethoxyphenyl or bromophenyl groups alter pharmacological properties?

- Ethoxyphenyl substitution : Replacing the ethoxy group with methoxy reduces steric hindrance, improving binding to hydrophobic enzyme pockets .

- Bromophenyl replacement : Switching Br to Cl or CF modulates electron-withdrawing effects, impacting redox activity and metabolic stability .

- Comparative data : Analogues with 4-fluorophenyl show 2–3× higher antimicrobial activity but lower solubility .

Q. What methodologies validate the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor decomposition via HPLC at 24-hour intervals .

- Light/thermal stability : Expose to UV light (254 nm) or 40°C for 72 hours, then quantify degradation products using LC-MS .

- Plasma stability : Incubate with human plasma (37°C, 1 hour) and measure intact compound via MS/MS .

Q. How can regioselective functionalization of the pyridazine ring be achieved?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to introduce substituents at the 4-position of pyridazine .

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids at the 6-position, leveraging the bromophenyl group as a leaving site .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Pyridazine cyclization | Hydrazine hydrate, EtOH, reflux, 12 h | 65 | 98% | |

| Thioether formation | NaSH, DMF, 80°C, 8 h | 72 | 95% | |

| Amidation | EDC/HOBt, DCM, rt, 24 h | 58 | 97% |

Q. Table 2: Biological Activity Profiling

| Assay Type | Target/Model | IC (µM) | Key Finding | Reference |

|---|---|---|---|---|

| Anticancer (MTT) | HeLa cells | 12.3 ± 1.5 | Apoptosis via caspase-3 activation | |

| Antimicrobial (MIC) | S. aureus | 8.7 | Synergy with β-lactams | |

| Enzyme inhibition | COX-2 | 0.89 | Competitive binding to active site |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。